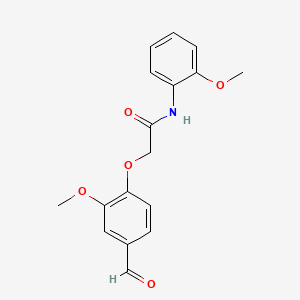
6-Chloro-N-(5-phenoxypyridin-2-yl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-N-(5-phenoxypyridin-2-yl)pyridine-2-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as CP-690,550 and is classified as a Janus kinase (JAK) inhibitor. JAK inhibitors are a class of drugs that target the JAK family of enzymes, which play a key role in the immune system. CP-690,550 has been found to be effective in treating a variety of autoimmune diseases, including rheumatoid arthritis and psoriasis.
Mecanismo De Acción
CP-690,550 works by inhibiting the 6-Chloro-N-(5-phenoxypyridin-2-yl)pyridine-2-carboxamide family of enzymes, which play a key role in the immune system. 6-Chloro-N-(5-phenoxypyridin-2-yl)pyridine-2-carboxamide enzymes are involved in the signaling pathways that regulate the production of cytokines, which are small proteins that play a key role in the immune response. By inhibiting 6-Chloro-N-(5-phenoxypyridin-2-yl)pyridine-2-carboxamide enzymes, CP-690,550 can help to reduce the production of cytokines and prevent inflammation.
Biochemical and Physiological Effects:
CP-690,550 has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, including interleukin-6 and tumor necrosis factor alpha. It has also been found to reduce the activity of immune cells, including T cells and B cells. In addition, CP-690,550 has been found to reduce the production of antibodies, which play a key role in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-690,550 has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied and has a well-understood mechanism of action. This makes it a useful tool for studying the immune system and the role of 6-Chloro-N-(5-phenoxypyridin-2-yl)pyridine-2-carboxamide enzymes in disease. However, one limitation is that it can have off-target effects, which can make it difficult to interpret experimental results. In addition, CP-690,550 can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on CP-690,550. One area of interest is the development of new 6-Chloro-N-(5-phenoxypyridin-2-yl)pyridine-2-carboxamide inhibitors that are more selective and have fewer off-target effects. Another area of interest is the use of CP-690,550 in combination with other drugs to treat autoimmune diseases. Finally, there is interest in using CP-690,550 to study the role of 6-Chloro-N-(5-phenoxypyridin-2-yl)pyridine-2-carboxamide enzymes in other diseases, including cancer and cardiovascular disease.
Métodos De Síntesis
CP-690,550 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-chloronicotinic acid with 2-amino-5-bromo-3-chloropyridine to form 6-chloro-2-(2-bromo-5-chloropyridin-3-yl)nicotinic acid. This compound is then reacted with phenol and phosphorus oxychloride to form 6-chloro-N-(5-phenoxypyridin-2-yl)nicotinamide. Finally, this compound is reacted with 2,2,2-trifluoroacetic acid to form CP-690,550.
Aplicaciones Científicas De Investigación
CP-690,550 has been extensively studied for its potential use in scientific research. It has been found to be effective in treating a variety of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 works by inhibiting the 6-Chloro-N-(5-phenoxypyridin-2-yl)pyridine-2-carboxamide family of enzymes, which play a key role in the immune system. By inhibiting these enzymes, CP-690,550 can help to reduce inflammation and prevent damage to the body's tissues.
Propiedades
IUPAC Name |
6-chloro-N-(5-phenoxypyridin-2-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2/c18-15-8-4-7-14(20-15)17(22)21-16-10-9-13(11-19-16)23-12-5-2-1-3-6-12/h1-11H,(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQZKUOZDVWCSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CN=C(C=C2)NC(=O)C3=NC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

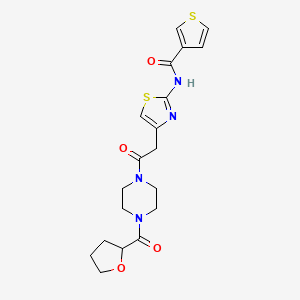
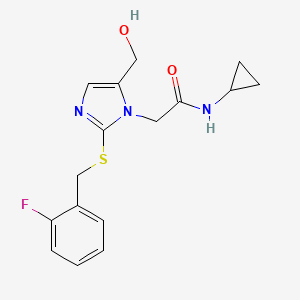
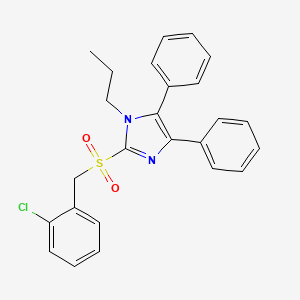


![2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-fluorobenzo[d]oxazole](/img/structure/B2371997.png)
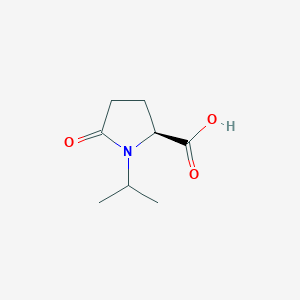
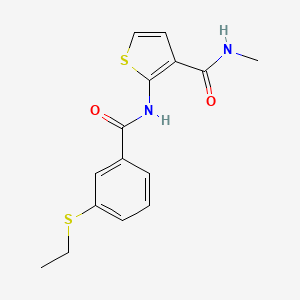
![N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B2372000.png)
![6,6-Difluorobicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B2372001.png)
![1-[(Tert-butoxy)carbonyl]-4-(prop-2-YN-1-YL)piperidine-4-carboxylic acid](/img/structure/B2372002.png)

